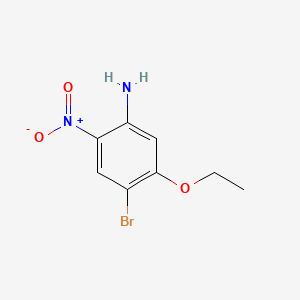
4-Bromo-5-ethoxy-2-nitroaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-Bromo-5-ethoxy-2-nitroaniline” is a chemical compound with the molecular formula C8H9BrN2O3 . It is used for research and development purposes .
Synthesis Analysis
The synthesis of “4-Bromo-5-ethoxy-2-nitroaniline” involves multistep processes . The direct bromination of aniline produces a variety of polybrominated and oxidized products and direct nitration also leads to oxidized products . By adding the acetyl group, one arrives at a molecule that does not readily oxidize and substitutes largely at the para position .Molecular Structure Analysis
The molecular structure of “4-Bromo-5-ethoxy-2-nitroaniline” can be represented by the InChI code1S/C8H9BrN2O3/c1-2-14-8-4-6 (10)7 (11 (12)13)3-5 (8)9/h3-4H,2,10H2,1H3 . The molecular weight of the compound is 261.08 g/mol . Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “4-Bromo-5-ethoxy-2-nitroaniline” include nitration, conversion from the nitro group to an amine, and bromination . A second substitution takes place at the position ortho to the carbon carrying the acetamido group .Physical And Chemical Properties Analysis
“4-Bromo-5-ethoxy-2-nitroaniline” is a white solid . It has a molecular weight of 317.18 g/mol . The compound has a XLogP3-AA value of 4.6, indicating its lipophilicity .Applications De Recherche Scientifique
-
Synthesis of Complex Compounds
- Field : Organic Chemistry
- Application : 4-Bromo-5-ethoxy-2-nitroaniline is used in the synthesis of more complex compounds . Direct bromination of aniline produces a variety of polybrominated and oxidized products and direct nitration also leads to oxidized products .
- Method : The specific methods of application or experimental procedures are not detailed in the source .
- Results : The synthesis of 4-Bromo-5-ethoxy-2-nitroaniline leads to a variety of polybrominated and oxidized products .
-
Growth and Characterization of Organic Single Crystals
- Field : Materials Science
- Application : A related compound, 4-methoxy-2-nitroaniline, has been used in the growth and characterization of organic single crystals for optical applications .
- Method : The organic aromatic 4-methoxy-2-nitroaniline single crystal was grown by the slow evaporation method . The single crystal X-ray diffraction (XRD) and powder XRD analyses show that the grown crystal belongs to an orthorhombic crystal system .
- Results : The photoluminescence analysis reveals that the high-intensity emission peak was observed around 599 nm . The thermal (TG/DTA) analyses were used to investigate the melting and decomposition points of the grown 4-methoxy-2-nitroaniline single crystal .
-
Synthesis of Benzimidazoles
- Field : Organic Chemistry
- Application : A related compound, 2-Bromo-5-nitroaniline, has been used in an intramolecular palladium-catalysed aryl amination reaction to produce benzimidazoles .
- Method : The specific methods of application or experimental procedures are not detailed in the source .
- Results : The synthesis of benzimidazoles was successful using 2-Bromo-5-nitroaniline .
-
Synthesis of Reagents
- Field : Organic Chemistry
- Application : A related compound, 4-Bromo-2-nitroaniline, is used for the synthesis of reagents such as ethyltriphenylphosphonium tribromide .
- Method : The specific methods of application or experimental procedures are not detailed in the source .
- Results : The synthesis of reagents was successful using 4-Bromo-2-nitroaniline .
-
Dye Production
- Field : Industrial Chemistry
- Application : Nitroaniline, a compound related to 4-Bromo-5-ethoxy-2-nitroaniline, is used to make dye .
- Method : The specific methods of application or experimental procedures are not detailed in the source .
- Results : The production of dye was successful using nitroaniline .
-
Antioxidant Production
-
Medicine Production
-
Gas Gum Inhibitor Production
-
Corrosion Inhibitor Production
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-bromo-5-ethoxy-2-nitroaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2O3/c1-2-14-8-4-6(10)7(11(12)13)3-5(8)9/h3-4H,2,10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZUYPQXQCGVAFU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)N)[N+](=O)[O-])Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70681481 |
Source


|
| Record name | 4-Bromo-5-ethoxy-2-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70681481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-5-ethoxy-2-nitroaniline | |
CAS RN |
1242336-59-9 |
Source


|
| Record name | 4-Bromo-5-ethoxy-2-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70681481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

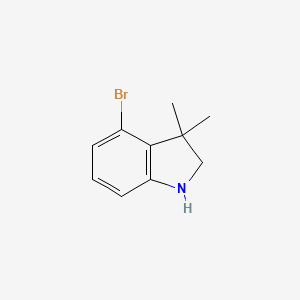
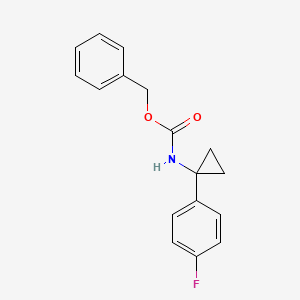
![3-[3-(N-Ethylaminocarbonyl)phenyl]-5-methoxybenzoic acid](/img/structure/B567691.png)
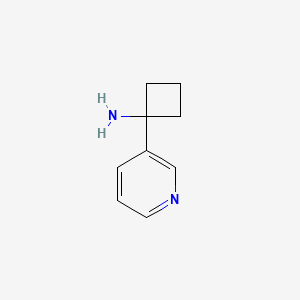
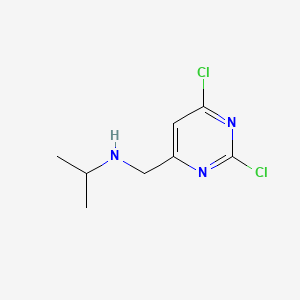
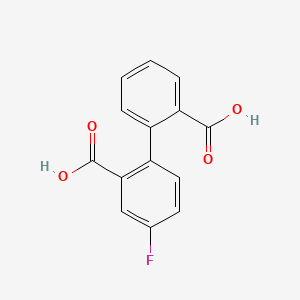
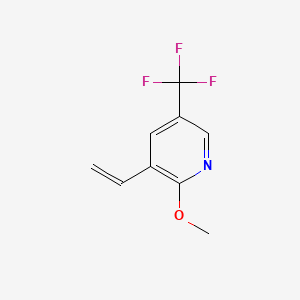
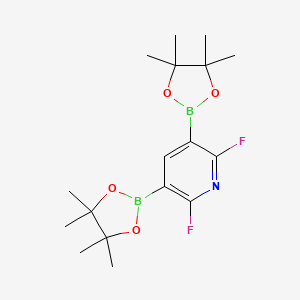
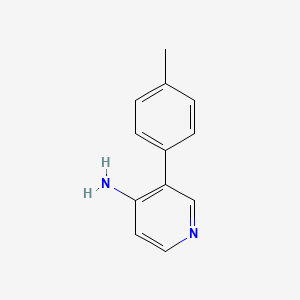

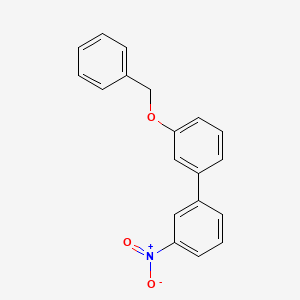
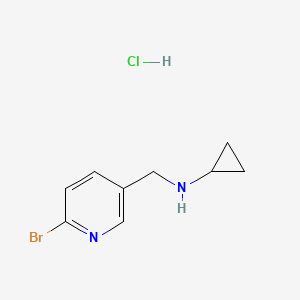
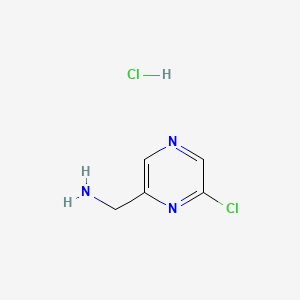
![6-Fluoro-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B567709.png)